

cross-referencing spectroscopic data of n-Butyltrichlorotin with databases

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Compound of Interest

Compound Name: *n-Butyltrichlorotin*

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A Comparative Guide to the Spectroscopic Data of n-Butyltrichlorotin

For researchers and professionals in drug development and chemical analysis, accurate identification and characterization of organotin compounds are paramount. This guide provides a detailed comparison of the spectroscopic data for **n-Butyltrichlorotin** against other common butyltin compounds, offering a valuable resource for cross-referencing and validation. The information presented is collated from established spectral databases, ensuring a high degree of reliability.

Spectroscopic Data of n-Butyltrichlorotin

n-Butyltrichlorotin ($C_4H_9Cl_3Sn$) is an organotin compound with a molecular weight of approximately 282.18 g/mol .[\[1\]](#)[\[2\]](#) Its structural characterization relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a summary of its key spectral features available in public databases.

Spectroscopic Technique	Database	Key Data Points
¹ H NMR	PubChem	Data available from Varian A-60 instrument.[3][4]
¹³ C NMR	PubChem	Sample sourced from Aldrich Chemical Company, Inc.[3]
Mass Spectrometry (GC-MS)	PubChem	Spectrum available from AOC-9-145-145_13.[3]
Infrared (IR) Spectroscopy	NIST, PubChem	Gas-phase IR spectrum available.[5] FTIR data also available, with the sample prepared between salts.[3][4]

Comparative Spectroscopic Data of Butyltin Compounds

To aid in the differentiation of **n-Butyltrichlorotin** from similar compounds, the following table compares its spectroscopic data with that of Tributyltin chloride, Dibutyltin dichloride, and Tetrabutyltin.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Spectroscopic Data Sources
n-Butyltrichlorotin	C ₄ H ₉ Cl ₃ Sn	282.18	PubChem, NIST Chemistry WebBook[1][3][5][6]
Tributyltin chloride	C ₁₂ H ₂₇ ClSn	325.50	PubChem (¹³ C NMR, GC-MS, FTIR, Raman)[4]
Dibutyltin dichloride	C ₈ H ₁₈ Cl ₂ Sn	303.85	NIST Chemistry WebBook (IR), PubChem (FTIR)[1][7]
Tetrabutyltin	C ₁₆ H ₃₆ Sn	347.17	PubChem[8]

Experimental Protocols for Spectroscopic Analysis

The following are generalized methodologies for acquiring spectroscopic data for organotin compounds. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the organotin compound in a suitable deuterated solvent (e.g., CDCl_3). The solution should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette is recommended. Transfer the solution to a clean 5 mm NMR tube to a depth of approximately 4-5 cm.[9]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer. For ^1H NMR, a small number of scans is typically sufficient. For the less sensitive ^{13}C nucleus, a higher sample concentration and a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[9]

2. Infrared (IR) Spectroscopy

- Sample Preparation (Liquid Samples): For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Sample Preparation (Solid Samples): Solid samples can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates. For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is pressed against the crystal.[10]
- Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or salt plates should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

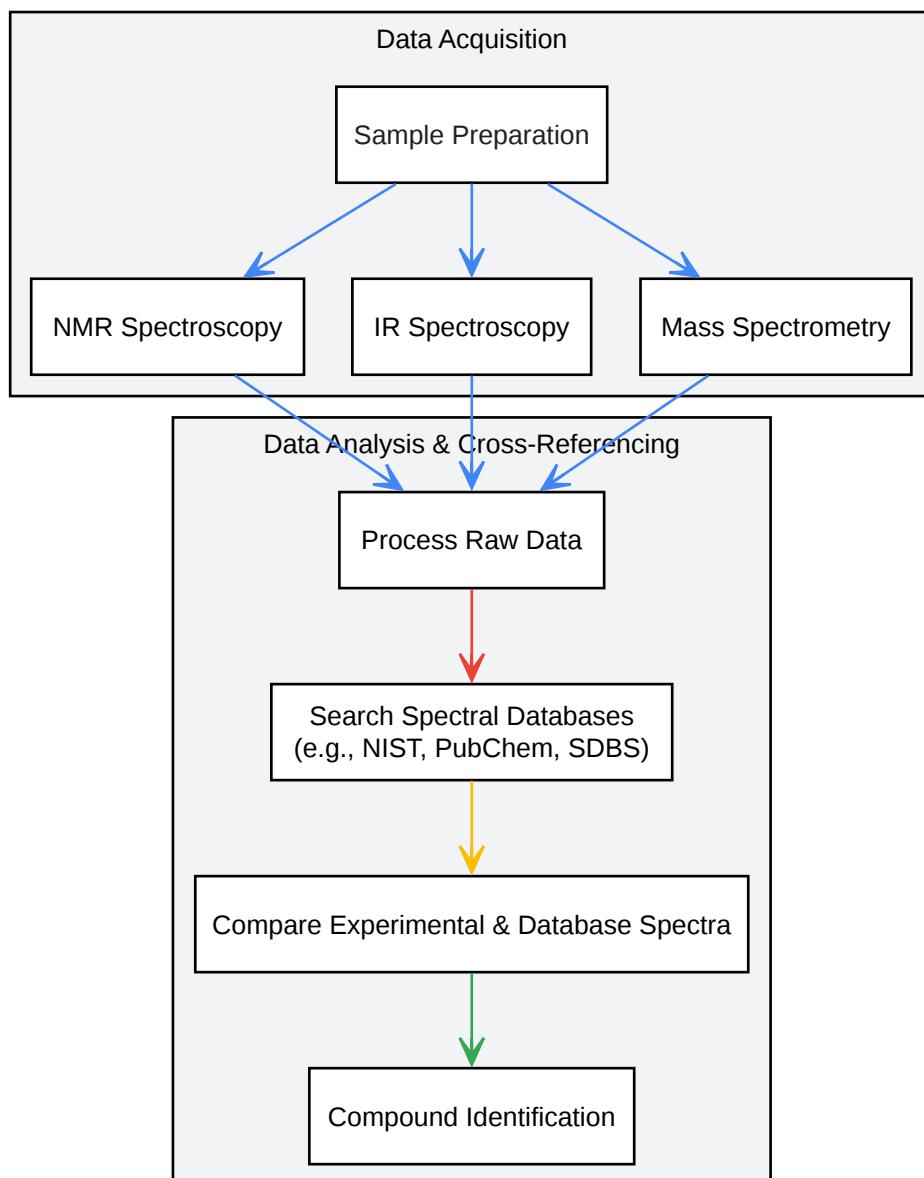
- Sample Preparation and Derivatization: For GC-MS analysis of polar organotin compounds, derivatization is often necessary to increase volatility. A common method involves ethylation

using sodium tetraethylborate. The derivatized compounds are then extracted into an organic solvent like hexane.

- GC-MS Analysis: Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). The compounds are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) before entering the mass spectrometer.
- Data Acquisition: The mass spectrometer is typically operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions of the organotin compounds.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for identifying an unknown organotin compound by cross-referencing its acquired spectroscopic data with established databases.



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Caption: Workflow for spectroscopic data analysis and database cross-referencing.

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